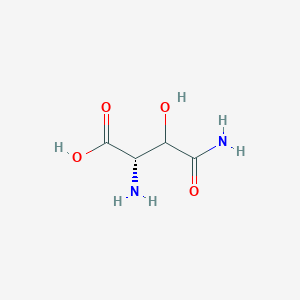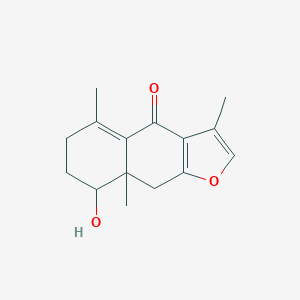
Methyl 4,7,10-hexadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7,10-hexadecatrienoate is a naturally occurring compound found in various plant species, including citrus fruits, avocado, and tomato. It belongs to the class of compounds known as fatty acid esters, which have been extensively studied for their various biological activities. Methyl 4,7,10-hexadecatrienoate has been found to possess several interesting properties, making it a subject of interest in scientific research.
Mechanism of Action
The exact mechanism of action of methyl 4,7,10-hexadecatrienoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Methyl 4,7,10-hexadecatrienoate has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and to increase the levels of antioxidant enzymes, such as glutathione peroxidase and heme oxygenase-1. It has also been shown to improve endothelial function, reduce blood pressure, and decrease the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
Methyl 4,7,10-hexadecatrienoate has several advantages for use in lab experiments. It is a naturally occurring compound, making it readily available and easy to obtain. It is also relatively stable and has a long shelf life, making it suitable for long-term storage. However, one limitation of using methyl 4,7,10-hexadecatrienoate in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on methyl 4,7,10-hexadecatrienoate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a food additive or nutraceutical, due to its antioxidant and anti-inflammatory properties. Additional research is needed to fully understand the mechanism of action of methyl 4,7,10-hexadecatrienoate and to explore its potential applications in various fields.
Synthesis Methods
Methyl 4,7,10-hexadecatrienoate can be synthesized by the esterification of linolenic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
Methyl 4,7,10-hexadecatrienoate has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease. These properties make it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
17364-31-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl (4E,7E,10E)-hexadeca-4,7,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8,10-11,13-14H,3-6,9,12,15-16H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
QXIXLIQMMRFWPB-SPOHZTNBSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCC(=O)OC |
synonyms |
4,7,10-Hexadecatrienoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
